molecular formula C20H20N2O5 B3436457 2-AMINO-7-METHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-4H-CHROMEN-3-YL CYANIDE

2-AMINO-7-METHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-4H-CHROMEN-3-YL CYANIDE

Cat. No.: B3436457
M. Wt: 368.4 g/mol
InChI Key: MZLUGYPKQSBGDQ-UHFFFAOYSA-N
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Description

2-Amino-7-methoxy-4-(3,4,5-trimethoxyphenyl)-4H-chromen-3-yl cyanide is a derivative of 4H-chromene, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-methoxy-4-(3,4,5-trimethoxyphenyl)-4H-chromen-3-yl cyanide typically involves a one-pot reaction under microwave irradiation. The reaction conditions often include a temperature of 120°C for about 15 minutes, yielding the desired product with high efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling and processing the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-methoxy-4-(3,4,5-trimethoxyphenyl)-4H-chromen-3-yl cyanide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the chromene ring.

    Reduction: This reaction can reduce the nitrile group to an amine.

    Substitution: This reaction can replace functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-7-methoxy-4-(3,4,5-trimethoxyphenyl)-4H-chromen-3-yl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-7-methoxy-4-(3,4,5-trimethoxyphenyl)-4H-chromen-3-yl cyanide involves:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-7-morpholino-4-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carbonitrile
  • 2-Amino-7-methoxy-4-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carbonitrile

Uniqueness

2-Amino-7-methoxy-4-(3,4,5-trimethoxyphenyl)-4H-chromen-3-yl cyanide stands out due to its specific substitution pattern, which imparts unique biological activities. Its combination of amino, methoxy, and cyanide groups contributes to its potent anti-inflammatory and anti-cancer properties .

Properties

IUPAC Name

2-amino-7-methoxy-4-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-23-12-5-6-13-15(9-12)27-20(22)14(10-21)18(13)11-7-16(24-2)19(26-4)17(8-11)25-3/h5-9,18H,22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLUGYPKQSBGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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